
2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is not intended for any use other than scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a phenacyl chloride structure. One common method is through nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction often requires specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process may include multiple steps of purification and verification to meet research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenacyl chlorides.
Applications De Recherche Scientifique
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and biochemical assays.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Uniqueness
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups. This unique structure imparts distinct chemical properties, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(2-bromo-4-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2,12H,3H2 |
Clé InChI |
SAYNNPZHYMWKFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)CCl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



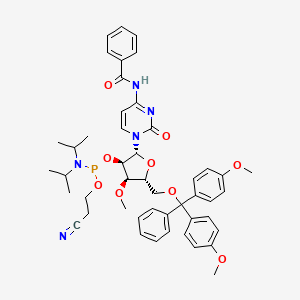
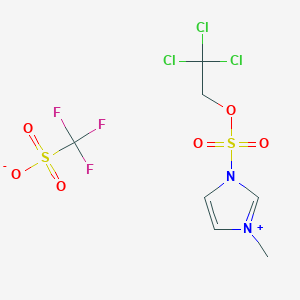
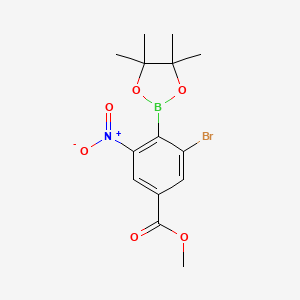
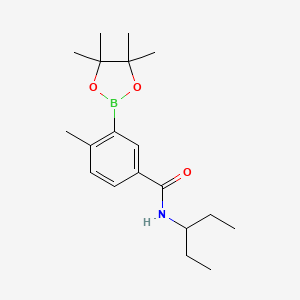
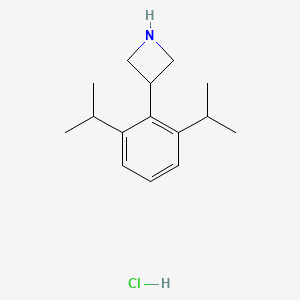
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
